molecular formula C13H9NO3 B2834829 (3-Amino-1-benzofuran-2-yl)(2-furyl)methanone CAS No. 730976-42-8

(3-Amino-1-benzofuran-2-yl)(2-furyl)methanone

Cat. No.: B2834829
CAS No.: 730976-42-8
M. Wt: 227.219
InChI Key: WUJHSEBHZVJTIN-UHFFFAOYSA-N
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Description

(3-Amino-1-benzofuran-2-yl)(2-furyl)methanone: is a chemical compound with the molecular formula C13H9NO3 and a molar mass of 227.22 g/mol . It is a derivative of benzofuran, a heterocyclic aromatic organic compound, and features an amino group and a furan ring in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of benzofuran derivatives with amino-substituted furan derivatives under specific reaction conditions. Common methods involve nucleophilic substitution reactions and condensation reactions .

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions to ensure purity and yield. Advanced techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(3-Amino-1-benzofuran-2-yl)(2-furyl)methanone: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives .

  • Reduction: Reduction reactions can lead to the formation of amino-substituted benzofurans .

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation Common oxidizing agents include : Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Quinone derivatives .

  • Reduction: Amino-substituted benzofurans .

  • Substitution: Various functionalized benzofurans .

Scientific Research Applications

(3-Amino-1-benzofuran-2-yl)(2-furyl)methanone has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development , particularly in the treatment of neurological disorders .

  • Industry: It is utilized in the production of dyes , pigments , and pharmaceutical intermediates .

Mechanism of Action

The mechanism by which (3-Amino-1-benzofuran-2-yl)(2-furyl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors in biological systems, leading to modulation of biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(3-Amino-1-benzofuran-2-yl)(2-furyl)methanone is similar to other benzofuran derivatives such as 2-amino-1-benzofuran and 3-furyl-2-benzofuran . its unique combination of an amino group and a furan ring sets it apart in terms of reactivity and potential applications. The compound's distinct structure allows for specific interactions and reactions that are not observed in other similar compounds.

List of Similar Compounds

  • 2-Amino-1-benzofuran

  • 3-Furyl-2-benzofuran

  • 2-Furyl-3-benzofuran

  • 1-Amino-2-benzofuran

This compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

(3-amino-1-benzofuran-2-yl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c14-11-8-4-1-2-5-9(8)17-13(11)12(15)10-6-3-7-16-10/h1-7H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJHSEBHZVJTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501328529
Record name (3-amino-1-benzofuran-2-yl)-(furan-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834790
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

730976-42-8
Record name (3-amino-1-benzofuran-2-yl)-(furan-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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